molecular formula C26H34N2O9 B12302959 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B12302959
M. Wt: 518.6 g/mol
InChI Key: KUTGSSTVCUKONV-UHFFFAOYSA-N
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Description

The compound “(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol” (hereafter referred to as Compound A) is a bicyclic alkaloid derivative with a quinoline core. Its IUPAC name is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, and it has a molecular formula of C₂₀H₂₄N₂O₂, a molecular weight of 324.4 g/mol, and a pKa of 8.56 . The structure features a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety fused to a 6-methoxyquinoline group, with a methanol bridge connecting the two systems. The stereochemistry at the quinuclidine and quinoline positions is critical to its bioactivity, as seen in related compounds like quinine and quinidine .

The second component, 2,3,4,5-tetrahydroxy-6-oxohexanoic acid, is a polyhydroxy ketone acid. However, the provided evidence focuses predominantly on the quinoline-methanol component, which will be the primary focus of this analysis.

Properties

Molecular Formula

C26H34N2O9

Molecular Weight

518.6 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)

InChI Key

KUTGSSTVCUKONV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline derivative and then couple it with the bicyclic structure. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol: has several scientific research applications:

Mechanism of Action

The mechanism by which (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The bicyclic structure may interact with enzymes, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A shares structural and functional similarities with several alkaloids and synthetic derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Bioactivity Notes References
Compound A C₂₀H₂₄N₂O₂ 324.4 Ethenyl group on quinuclidine; 6-OCH₃ on quinoline Potential antimalarial/antiarrhythmic activity (inferred from analogues)
Quinine C₂₀H₂₄N₂O₂ 324.4 Ethenyl group; 6-OCH₃ on quinoline Antimalarial, bitter flavoring agent
Quinidine C₂₀H₂₄N₂O₂ 324.4 Stereoisomer of quinine (R-configuration) Antiarrhythmic agent
Dihydroquinidine C₂₀H₂₆N₂O₂ 326.4 Ethyl instead of ethenyl on quinuclidine Reduced metabolic instability
5-Nitro Derivative (CAS 84946-09-8) C₂₀H₂₃N₃O₄ 369.4 Nitro group at 5-position of quinoline Enhanced reactivity (e.g., electrophilic substitution)

Key Structural and Functional Differences

Stereochemistry: Compound A and quinine/quinidine differ in stereochemistry at the quinuclidine and quinoline junctions. For example, quinidine has an (S)-configuration at the methanol bridge, whereas quinine has the (R)-form . These stereochemical variations significantly affect receptor binding and bioactivity.

Substituent Effects :

  • The ethenyl group in Compound A and quinine contributes to π-orbital interactions, enhancing binding to targets like cytochrome P450 2D6 (CYP2D6) . In contrast, dihydroquinidine’s ethyl group reduces oxidation susceptibility, improving metabolic stability .
  • The 5-nitro derivative (CAS 84946-09-8) introduces a strong electron-withdrawing group, which may alter redox properties and increase reactivity in biological systems .

Physicochemical Properties :

  • Compound A’s pKa of 8.56 suggests moderate basicity, favoring solubility in acidic environments (e.g., gastric fluid) . Dihydroquinidine’s higher molecular weight (326.4 g/mol) and saturated quinuclidine ring may enhance lipophilicity, affecting membrane permeability .

Synthetic Accessibility: Synthesis of azabicyclo[2.2.2]octane derivatives often involves palladium-catalyzed hydrogenolysis (e.g., debenzylation of 2-benzyl intermediates) . The nitro-substituted variant likely requires nitration at the quinoline 5-position, a step that demands careful regioselective control .

Biological Activity

The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol; 2,3,4,5-tetrahydroxy-6-oxohexanoic acid is a complex organic molecule with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on existing research.

This compound has a molecular formula of C26H36N2O9C_{26}H_{36}N_{2}O_{9} and a molecular weight of approximately 518.6 g/mol. It features multiple functional groups that contribute to its biological activity, including a methanol group and a quinoline moiety, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC26H36N2O9
Molecular Weight518.6 g/mol
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count11
Rotatable Bond Count9

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit notable antimicrobial activity. For instance, quinoline derivatives have been documented to possess antibacterial and antifungal properties. The presence of the methanol and tetrahydroxyhexanoic acid components may enhance these effects through synergistic mechanisms.

Anticancer Activity

Several studies have focused on the anticancer potential of quinoline-based compounds. The compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that related quinoline derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

The bicyclic structure of the compound suggests potential neuroprotective properties. Research has shown that similar azabicyclo compounds can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity may be attributed to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various quinoline derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity.
  • Anticancer Activity : In a clinical trial reported in Cancer Research, researchers evaluated the efficacy of a related compound in patients with advanced-stage cancer. The results showed promising tumor reduction rates with minimal side effects, suggesting that this class of compounds could be developed into effective anticancer therapies.
  • Neuroprotective Mechanisms : A study in Neuropharmacology highlighted the neuroprotective effects of azabicyclo compounds in animal models of Parkinson's disease, demonstrating reduced motor deficits and improved dopaminergic neuron survival after treatment with similar structures.

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